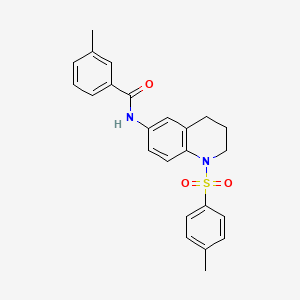![molecular formula C19H11F3N2O2 B2992790 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole CAS No. 339016-24-9](/img/structure/B2992790.png)
9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole is an organic compound that features a carbazole core substituted with a nitro group and a trifluoromethyl group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole typically involves the nitration of a carbazole derivative followed by the introduction of the trifluoromethyl group. One common method involves the following steps:
Nitration: The carbazole derivative is nitrated using a mixture of concentrated sulfuric acid and nitric acid
Trifluoromethylation: The nitro-substituted carbazole is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually conducted under an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality product.
化学反应分析
Types of Reactions
Oxidation: The nitro group in 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity of the aromatic ring. Common reagents for these reactions include halogens and sulfonating agents.
Coupling Reactions: The carbazole core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. These reactions often require palladium catalysts and appropriate ligands.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Electrophilic Substitution Reagents: Halogens (chlorine, bromine), sulfonating agents.
Coupling Reagents: Palladium catalysts, ligands like triphenylphosphine.
Major Products
Reduction: Formation of 9-[2-amino-4-(trifluoromethyl)phenyl]-9H-carbazole.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Coupling: Complex carbazole-based structures with extended conjugation.
科学研究应用
Chemistry
In chemistry, 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of novel materials and catalysts.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its derivatives for potential therapeutic applications, including anticancer and antimicrobial properties.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用机制
The mechanism of action of 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole and its derivatives depends on their specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance binding affinity and selectivity.
相似化合物的比较
Similar Compounds
9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole: Unique due to the combination of nitro and trifluoromethyl groups.
9-[2-nitro-4-(methyl)phenyl]-9H-carbazole: Similar structure but with a methyl group instead of trifluoromethyl, affecting its electronic properties.
9-[2-amino-4-(trifluoromethyl)phenyl]-9H-carbazole:
Uniqueness
The presence of both nitro and trifluoromethyl groups in this compound imparts unique electronic and steric properties, making it distinct from other carbazole derivatives
属性
IUPAC Name |
9-[2-nitro-4-(trifluoromethyl)phenyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O2/c20-19(21,22)12-9-10-17(18(11-12)24(25)26)23-15-7-3-1-5-13(15)14-6-2-4-8-16(14)23/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEQSEQWAMYBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2992707.png)
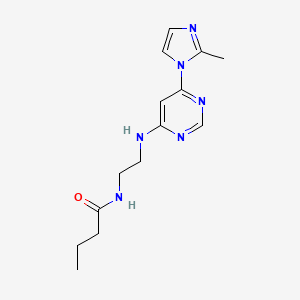
![Tert-butyl 4-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine-1-carboxylate](/img/structure/B2992710.png)
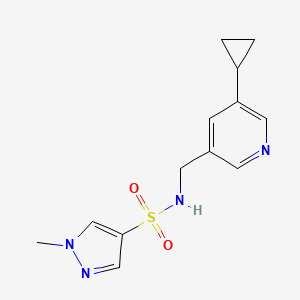
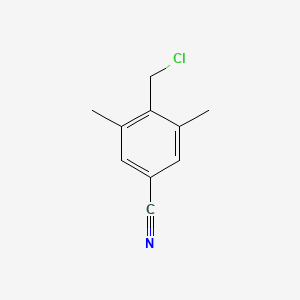
![5-(tert-butyl)-3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2992715.png)
![N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2992717.png)
![N-(2-(benzylthio)ethyl)-3-(3,5-dimethoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2992719.png)
![(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B2992720.png)
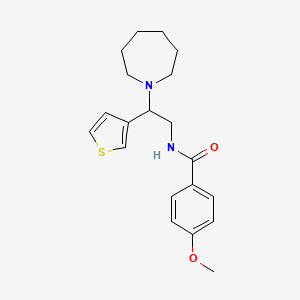
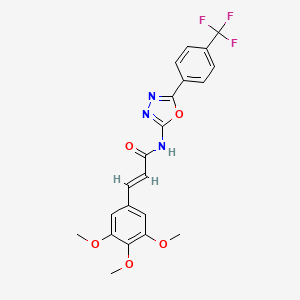
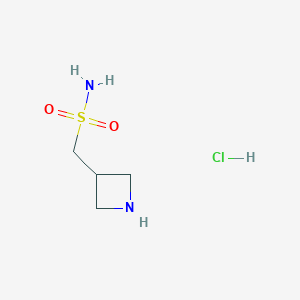
![2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2992727.png)
